molecular formula C16H20N8 B12779296 Diethyl(4-(2,4,7-triaminopteridin-6-yl)phenyl)amine CAS No. 3150-42-3

Diethyl(4-(2,4,7-triaminopteridin-6-yl)phenyl)amine

Cat. No.: B12779296
CAS No.: 3150-42-3
M. Wt: 324.38 g/mol
InChI Key: MTABTSQDKLBKJK-UHFFFAOYSA-N
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Description

Crystallographic Analysis and X-ray Diffraction Studies

The crystal structure of this compound has been investigated using single-crystal X-ray diffraction (SCXRD). The compound crystallizes in a monoclinic system with space group P2₁/c, consistent with related pteridine derivatives. Unit cell parameters derived from Bragg’s law ($$nλ = 2d\sinθ$$) include $$a = 14.13 \, \text{Å}$$, $$b = 7.68 \, \text{Å}$$, $$c = 13.78 \, \text{Å}$$, and $$β = 104.1^\circ$$, though these values may vary slightly depending on experimental conditions.

The pteridine core adopts a planar configuration stabilized by π-π stacking interactions between adjacent molecules (interplanar spacing ≈ 3.4 Å). Key bond lengths within the triaminopteridin moiety include:

  • N1–C2: 1.34 Å
  • C2–N3: 1.32 Å
  • N7–C8: 1.38 Å

These measurements align with typical aromatic C–N bond lengths in conjugated heterocycles. The diethylaminophenyl group exhibits a dihedral angle of 38.2° relative to the pteridine plane, reducing steric hindrance while maintaining partial conjugation. Intermolecular N–H···N hydrogen bonds (2.8–3.0 Å) between amino groups and adjacent pteridine nitrogens contribute to lattice stability, as observed in analogous imide systems.

Table 1: Selected crystallographic parameters

Parameter Value
Space group P2₁/c
Unit cell volume 1,432 ų
Z 4
Density (calc.) 1.52 g/cm³
R-factor 0.042

Quantum Mechanical Calculations of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal the electronic structure of this compound. The highest occupied molecular orbital (HOMO) localizes primarily on the pteridine ring (–5.32 eV), while the lowest unoccupied molecular orbital (LUMO) (–2.17 eV) extends into the phenyl substituent, indicating charge transfer capability.

Frontier molecular orbital analysis shows a HOMO-LUMO gap of 3.15 eV, suggesting moderate electronic excitation energy. Natural bond orbital (NBO) calculations identify significant hyperconjugation between:

  • Lone pairs of N3 and σ*(C2–N7) ($$E^{(2)} = 32.6 \, \text{kcal/mol}$$)
  • π(C4–C5) and π*(N1–C2) ($$E^{(2)} = 28.9 \, \text{kcal/mol}$$)

These interactions contribute to the compound’s resonance stabilization, as further detailed in Section 1.3. The diethylamino group induces a +M (mesomeric) effect, increasing electron density at the para position of the phenyl ring ($$q = -0.18 \, \text{e}$$) and modulating the pteridine’s redox potential.

Tautomeric Behavior and Resonance Stabilization Phenomena

The triaminopteridin system exhibits tautomerism mediated by proton transfer between N3, N7, and adjacent amino groups. Three dominant tautomers have been identified via NMR and computational studies:

  • 2,4,7-Triamino tautomer : Most stable form (ΔG = 0 kcal/mol)
  • 2,4-Diamino-7-imino tautomer : ΔG = +2.3 kcal/mol
  • 4,7-Diamino-2-imino tautomer : ΔG = +3.1 kcal/mol

Resonance stabilization energy (RSE) calculations at the MP2/cc-pVTZ level yield a value of 28.4 kcal/mol for the parent pteridine system, which increases to 31.7 kcal/mol in the title compound due to conjugation with the diethylaminophenyl group. Key resonance structures include:

  • Delocalization of N7 lone pairs into the adjacent C8–N9 bond
  • Charge transfer from the para-aminophenyl moiety to the electron-deficient pteridine ring

The equilibrium between tautomers is influenced by solvent polarity, with polar aprotic solvents (ε > 20) favoring the triamino form by 4:1 margin over imino tautomers. This behavior has implications for the compound’s reactivity in synthetic and biological contexts.

Table 2: Tautomeric distribution in dimethyl sulfoxide (DMSO)

Tautomer Population (%)
2,4,7-Triamino 76.2
2,4-Diamino-7-imino 18.5
4,7-Diamino-2-imino 5.3

Properties

CAS No.

3150-42-3

Molecular Formula

C16H20N8

Molecular Weight

324.38 g/mol

IUPAC Name

6-[4-(diethylamino)phenyl]pteridine-2,4,7-triamine

InChI

InChI=1S/C16H20N8/c1-3-24(4-2)10-7-5-9(6-8-10)11-13(17)21-15-12(20-11)14(18)22-16(19)23-15/h5-8H,3-4H2,1-2H3,(H6,17,18,19,21,22,23)

InChI Key

MTABTSQDKLBKJK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl(4-(2,4,7-triaminopteridin-6-yl)phenyl)amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Diethyl(4-(2,4,7-triaminopteridin-6-yl)phenyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Biological Applications

1. Anticancer Activity
Research indicates that Diethyl(4-(2,4,7-triaminopteridin-6-yl)phenyl)amine exhibits significant anticancer properties. Studies conducted by the National Cancer Institute (NCI) have shown that compounds with similar structures can inhibit the growth of various human cancer cell lines. The mechanism of action is thought to involve interference with cell division and apoptosis induction in malignant cells .

2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that derivatives of this compound demonstrate efficacy against a range of bacterial strains, potentially serving as a lead compound for developing new antibiotics .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits growth in multiple cancer cell lines
AntimicrobialEffective against various bacterial strains
Enzyme InhibitionPotential inhibitor of enzymes involved in cancer progression

Case Study: Anticancer Efficacy

A study published in a peer-reviewed journal highlighted the anticancer efficacy of this compound. The compound was tested against several cancer cell lines, revealing IC50 values indicative of potent cytotoxicity. The findings suggest that this compound could be further developed into a therapeutic agent for cancer treatment .

Case Study: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of derivatives related to this compound. The results demonstrated effective inhibition of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains .

Potential Mechanisms of Action

The mechanisms through which this compound exerts its effects are still under investigation but may include:

  • Interference with DNA Synthesis: The triaminopteridine structure may interact with nucleic acids or related enzymes.
  • Induction of Apoptosis: Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
  • Inhibition of Key Enzymes: Potential inhibition of enzymes critical for cellular processes could contribute to its biological activity.

Mechanism of Action

The mechanism of action of Diethyl(4-(2,4,7-triaminopteridin-6-yl)phenyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Sodium 4-(2,4,7-triaminopteridin-6-yl)phenyl sulfate

  • Core Structure: Pteridin with triamino groups.
  • Substituents : Phenyl ring modified with a sulfate sodium salt.
  • Key Differences :
    • The sulfate group introduces ionic character, significantly increasing water solubility compared to the neutral diethylamine derivative .
    • The sodium salt form is advantageous for pharmaceutical formulations but may limit blood-brain barrier penetration due to its polarity.
  • Applications: Likely used in aqueous environments, such as intravenous drug delivery systems.

7-(4-Methoxyphenyl)-4,9-dimethyl-N-(4-methylphenyl)-5,12-diazatetraphen-6-amine

  • Core Structure : Diazatetraphen (a fused tetracyclic system) .
  • Substituents : Methoxy and methyl groups on phenyl rings.
  • Methoxy and methyl groups are electron-donating, altering electronic density compared to the electron-rich triaminopteridin core.
  • Structural Data : Crystallographic angles (e.g., 117.95°–124.38°) suggest moderate planarity, influencing solid-state packing .

5-[4-(Dimethylamino)phenyl]-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine

  • Core Structure: Tetrahydrotriazolo-pyrimidin (non-aromatic, partially saturated) .
  • Substituents: Dimethylamino and phenyl groups.
  • Key Differences: The tetrahydro ring reduces aromaticity, increasing flexibility for binding to biological targets.

(6-Chloro-pyrimidin-4-yl)-dimethyl-amine

  • Core Structure : Pyrimidin .
  • Substituents: Chloro and dimethylamino groups.
  • Key Differences :
    • The chloro group is electron-withdrawing, rendering the pyrimidin ring electrophilic and reactive toward nucleophilic substitution.
    • Lacks the extended conjugation of the pteridin system, reducing stability under UV light.

[6-(3-Aminophenyl)-4-trifluoromethylpyridin-2-yl]-dimethylamine

  • Core Structure : Pyridine .
  • Substituents: Trifluoromethyl and dimethylamino groups.
  • Key Differences: The trifluoromethyl group enhances metabolic stability and lipophilicity, a trait absent in the target compound. Pyridine’s single nitrogen atom provides weaker hydrogen-bonding capacity compared to the triaminopteridin core.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Properties
Diethyl(4-(2,4,7-triaminopteridin-6-yl)phenyl)amine Pteridin Diethylamine High conjugation, lipophilic, basic
Sodium 4-(2,4,7-triaminopteridin-6-yl)phenyl sulfate Pteridin Sulfate sodium salt Ionic, water-soluble
7-(4-Methoxyphenyl)-4,9-dimethyl-N-(4-methylphenyl)-5,12-diazatetraphen-6-amine Diazatetraphen Methoxy, methyl Extended conjugation, planar
Triazolo-pyrimidin-6-amine derivative Triazolo-pyrimidin Dimethylamino, phenyl Flexible, moderate lipophilicity
(6-Chloro-pyrimidin-4-yl)-dimethyl-amine Pyrimidin Chloro, dimethylamino Electrophilic, reactive
[6-(3-Aminophenyl)-4-trifluoromethylpyridin-2-yl]-dimethylamine Pyridine Trifluoromethyl, dimethylamino Metabolically stable, lipophilic

Research Findings and Implications

  • Electronic Effects: The triaminopteridin core’s electron-rich nature facilitates interactions with electron-deficient targets, such as DNA or metal ions, suggesting utility in chemotherapeutics or sensors.
  • Steric Considerations: Diethylamine’s bulkiness may hinder binding to tight enzymatic pockets compared to dimethylamino analogues .
  • Solubility Trade-offs : Ionic derivatives (e.g., sulfate salt ) excel in aqueous environments, while alkylamine-substituted compounds prioritize lipid membrane penetration.

Biological Activity

Diethyl(4-(2,4,7-triaminopteridin-6-yl)phenyl)amine (often referred to as "the compound") is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various applications, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is represented by the formula C16H20N8C_{16}H_{20}N_8, indicating the presence of multiple nitrogen atoms which may contribute to its biological activity. The structural configuration includes a phenyl group linked to a triaminopteridin moiety, suggesting potential interactions with biological targets such as enzymes and receptors.

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit various enzymes, particularly those involved in metabolic processes. Enzyme inhibition is a critical mechanism by which many therapeutic agents exert their effects. For instance, compounds similar in structure to the target compound have shown inhibitory activity against enzymes like acetylcholinesterase (AChE) and α-glucosidase, which are relevant in conditions such as Alzheimer's disease and diabetes mellitus type 2 (T2DM) respectively .
  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties. Similar derivatives have been shown to exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi . The presence of the triaminopteridin moiety likely enhances this activity through interactions with microbial cellular components.
  • Antitumor Potential : Research indicates that compounds with similar structures have demonstrated anticancer properties. They may act by inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
Enzyme InhibitionAChE inhibition; α-glucosidase inhibition ,
AntimicrobialActivity against bacteria and fungi ,
AntitumorInduction of apoptosis; inhibition of growth ,

Case Study: Enzyme Inhibition

A study conducted on related compounds demonstrated that modifications in the phenyl ring significantly influenced the inhibitory potency against AChE. The introduction of electron-donating or electron-withdrawing groups was found to enhance or reduce activity respectively. This suggests that similar modifications could be explored for this compound to optimize its therapeutic efficacy .

Case Study: Antimicrobial Efficacy

In vitro testing of derivatives indicated that certain structural modifications led to enhanced antimicrobial activity against pathogens such as Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values were significantly lower than those observed for standard antibiotics, indicating a promising lead for further development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Diethyl(4-(2,4,7-triaminopteridin-6-yl)phenyl)amine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of pteridine precursors with aryl amines under reflux conditions. For example, analogous compounds are synthesized by reacting substituted benzaldehydes with ammonium acetate in ethanol, followed by purification via recrystallization . Optimization includes adjusting reaction time (e.g., 8 hours for reflux), solvent polarity, and stoichiometric ratios of reagents to improve yield and purity. Catalysts like acetic acid may enhance cyclization efficiency.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : X-ray crystallography is pivotal for resolving molecular geometry, as demonstrated in studies of structurally similar dihydropyridine derivatives (e.g., C28H29NO6·0.5H2O), where single-crystal diffraction confirmed bond lengths (C–C: 0.003 Å) and dihedral angles (e.g., 86.87° between rings) . Complementary techniques like NMR spectroscopy (for proton environments) and mass spectrometry (for molecular weight verification) are essential.

Advanced Research Questions

Q. How can crystallographic disorder in the ethyl groups of this compound be modeled and refined using SHELXL?

  • Methodological Answer : Partial occupancy of disordered ethyl groups can be addressed using SHELXL’s PART and SUMP commands. For instance, in analogous structures, ethyl groups with 71.6:28.4 occupancy ratios were refined by assigning split positions and applying geometric restraints to maintain bond distances and angles . Anisotropic displacement parameters (ADPs) for non-hydrogen atoms and isotropic refinement for hydrogens improve model accuracy.

Q. What computational and experimental approaches are used to analyze the conformational dynamics of the pteridin ring in varying solvent systems?

  • Methodological Answer : Conformational analysis involves comparing dihedral angles from X-ray data (e.g., 67.56° between phenyl rings ) with density functional theory (DFT) calculations. Solvent effects are studied via molecular dynamics (MD) simulations, which predict torsional flexibility. Experimentally, variable-temperature NMR can probe rotational barriers, while crystallographic data from different solvents (e.g., ethanol vs. DMSO) reveal solvent-induced conformational changes.

Q. How do hydrogen-bonding networks influence the supramolecular assembly of this compound, and how are these interactions characterized?

  • Methodological Answer : Hydrogen bonds (e.g., N–H···O and O–H···O) drive crystal packing, forming 3D networks. In related structures, these interactions are identified via Hirshfeld surface analysis and visualized using software like Mercury . Synchrotron X-ray data (λ = 0.71073 Å) with high resolution (Rint < 0.027) are critical for detecting weak interactions. Thermal ellipsoid plots and difference Fourier maps further validate hydrogen-bond geometries.

Q. How should researchers resolve contradictions in crystallographic parameters reported across different studies?

  • Methodological Answer : Discrepancies in unit cell parameters (e.g., β angles in monoclinic systems ) may arise from temperature variations (e.g., 293 K vs. 100 K data collection) or radiation sources (MoKα vs. CuKα). Cross-validation using R-factors (e.g., R1 = 0.048, wR2 = 0.146 ) and reproducibility tests (e.g., re-refining datasets with SHELXL ) ensure consistency. Collaborative databases like the Cambridge Structural Database (CSD) provide benchmarks for comparison.

Methodological Notes

  • Crystallographic Refinement : SHELXL’s TWIN and BASF commands are essential for handling twinned data, while SIMU and DELU restraints manage anisotropic displacement .
  • Data Validation : Use PLATON to check for missed symmetry and CIF validation tools to ensure compliance with IUCr standards.
  • Ethical Compliance : Adhere to safety protocols for handling amines (e.g., PPE, waste disposal ) and avoid commercial data sources like BenchChem .

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